N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
Overview
Description
“N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is an organosulfonamide compound . It is a derivative of pyridine and has been found to have a wide range of biochemical and physiological effects.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine, provides insights into the chemical behavior and potential applications of related sulfonamide compounds in organic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 307.16 . Its molecular formula is C9H11BrN2O3S .Chemical Reactions Analysis
Research on related compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, has examined its structure and self-association. This contributes to the broader understanding of synthesizing complex organic compounds, including sulfonamides .Scientific Research Applications
Discovery of Bioavailable CCR4 Receptor Antagonists
One study discusses the discovery of potent CCR4 receptor antagonists, highlighting the utility of related chemical structures in developing candidate drugs for treating various diseases. Although it does not mention "N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide" directly, the research showcases the process of optimizing lead compounds to enhance bioavailability and efficacy (Kindon et al., 2017).
Synthesis via Cross-Coupling Reactions
Another relevant study explores the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione. This research demonstrates a method for synthesizing N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, which could be related to the synthetic pathways utilized for creating compounds like "this compound" (Han, 2010).
Development of Antimicrobial Agents
Research on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives presents another application of related chemistry. This study indicates how modifications to the pyridine scaffold can lead to compounds with significant antimicrobial properties, suggesting a potential area of application for compounds with similar structures (Bogdanowicz et al., 2013).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including discussions on their photophysical and photochemical properties, highlight the potential use of such compounds in photodynamic therapy for cancer treatment. This indicates the broad applicability of sulfonamide derivatives in therapeutic contexts (Pişkin et al., 2020).
Enantioselective Synthesis
Studies on enantioselective synthesis involving donor-acceptor cyclopropanes and ynamides reveal methodologies for creating structurally complex and stereochemically defined compounds. Such research could be foundational for synthesizing and understanding the stereochemistry of molecules similar to "this compound" (Mackay et al., 2014).
Mechanism of Action
While the specific mechanism of action for “N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is not mentioned in the search results, related compounds have been found to have a wide range of biochemical and physiological effects.
Future Directions
“N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is used in various scientific research applications. It is a versatile compound for use in laboratory experiments. The future directions of this compound could involve further exploration of its biochemical and physiological effects, as well as its potential applications in organic synthesis and the development of pharmaceuticals .
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-15-9-8(4-6(10)5-11-9)12-16(13,14)7-2-3-7/h4-5,7,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBLSAJTTWSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728109 | |
Record name | N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-05-9 | |
Record name | N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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